molecular formula C6H13NO B078519 3-(Dimethylamino)butan-2-one CAS No. 10524-60-4

3-(Dimethylamino)butan-2-one

Cat. No. B078519
CAS RN: 10524-60-4
M. Wt: 115.17 g/mol
InChI Key: QTUNVERJNPLQGR-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)butan-2-one” is an organic compound with the molecular formula C6H13NO . It is a tertiary amine, which means it has three alkyl groups attached to the nitrogen atom . The compound has a molecular weight of 115.174 Da .


Molecular Structure Analysis

The molecular structure of “3-(Dimethylamino)butan-2-one” consists of a butanone backbone with a dimethylamino group attached to the third carbon . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .


Physical And Chemical Properties Analysis

“3-(Dimethylamino)butan-2-one” has a density of 0.9±0.1 g/cm3, a boiling point of 129.0±23.0 °C at 760 mmHg, and a vapor pressure of 10.4±0.2 mmHg at 25°C . It has a refractive index of 1.421 and a molar refractivity of 33.6±0.3 cm3 .

Scientific Research Applications

  • Antituberculosis Activity : Omel’kov, Fedorov, and Stepanov (2019) discussed the synthesis of new compounds with antituberculosis activity, including a derivative of 3-(Dimethylamino)butan-2-one (Omel’kov, Fedorov, & Stepanov, 2019).

  • GPR14/Urotensin-II Receptor Agonist : Croston et al. (2002) identified a compound, structurally related to 3-(Dimethylamino)butan-2-one, as a nonpeptidic agonist of the urotensin-II receptor, potentially useful as a pharmacological research tool and drug lead (Croston et al., 2002).

  • Study of Stereochemistry in Amino-Carbonyl Compounds : Tramontini, Angiolini, Fouquey, and Jacques (1973) determined the absolute and relative configurations of diastereomeric 1,3-amino-alcohols, which included derivatives of 3-(Dimethylamino)butan-2-one (Tramontini, Angiolini, Fouquey, & Jacques, 1973).

  • Nickel(II) Complexes with Oximato Bridges : Das et al. (2013) synthesized various nickel(II) complexes using ligands derived from 3-(Dimethylamino)butan-2-one, studying their magnetic properties and catalytic activity (Das et al., 2013).

  • Generation of Structurally Diverse Library : Roman (2013) utilized a ketonic Mannich base derived from 3-(Dimethylamino)butan-2-one for various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).

  • Synthesis and Properties of CNS Active Compounds : Clarke, Kasum, Prager, and War (1983) studied the synthesis and properties of central nervous system active compounds involving derivatives of 3-(Dimethylamino)butan-2-one (Clarke, Kasum, Prager, & War, 1983).

  • Interpolymer Complexes : Abdellaoui-Arous and Djadoun (2011) synthesized polymers using a derivative of 3-(Dimethylamino)butan-2-one, studying their complexation phenomena and thermal properties (Abdellaoui-Arous & Djadoun, 2011).

  • Stereochemistry of Mannich Bases : Angiolini, Bizzarri, and Tramontini (1969) conducted a stereospecific synthesis of diastereoisomeric amino-alcohols, including those derived from 3-(Dimethylamino)butan-2-one (Angiolini, Bizzarri, & Tramontini, 1969).

  • Synthesis of Trifluoromethyl-Substituted Aldehydes : Baraznenok, Nenajdenko, and Balenkova (1998) investigated reactions involving 4-dimethylamino-trifluoro-butan-2-one, leading to the synthesis of CF3-substituted aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).

  • Esterification Mechanism of Amino Alcohols : Madder, Sebastian, Haver, De Clercq, and Maskill (1997) studied the esterification mechanism of 3-(Dimethylamino)propan-1-ol, a derivative of 3-(Dimethylamino)butan-2-one (Madder, Sebastian, Haver, De Clercq, & Maskill, 1997).

Safety And Hazards

Handling “3-(Dimethylamino)butan-2-one” requires caution. Avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse thoroughly with water .

properties

IUPAC Name

3-(dimethylamino)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(6(2)8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNVERJNPLQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310961
Record name NSC234702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)butan-2-one

CAS RN

10524-60-4
Record name NSC234702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC234702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Mazaheri, KT Lee, AR Mohamed - Fuel processing technology, 2013 - Elsevier
Oil palm shell (OPS) was converted to various liquid products through subcritical water liquefaction using a high-pressure autoclave reactor with and without the presence of K 2 CO 3 , …
Number of citations: 55 www.sciencedirect.com

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